

Spectroscopic and Mechanistic Analysis of Amoscanate: A Technical Guide

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Compound of Interest

Compound Name: Amoscanate

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Abstract

Amoscanate (4-isothiocyanato-4'-nitrodiphenylamine) is an anthelmintic agent with potent activity against a broad spectrum of helminths, including human schistosomes and hookworms. [1] Despite its efficacy, its development has been hampered by toxicity concerns. A thorough understanding of its physicochemical properties, mechanism of action, and metabolic fate is crucial for the development of safer and more effective analogs. This technical guide provides a comprehensive overview of the spectroscopic analysis of **Amoscanate**, details its proposed mechanisms of action through signaling pathway diagrams, and outlines its potential metabolic pathways. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

While comprehensive, publicly available spectroscopic datasets for **Amoscanate** are limited, this section compiles the available data and provides a template for the full characterization of the molecule.

General Properties

Property	Value	Reference
Chemical Formula	C ₁₃ H ₉ N ₃ O ₂ S	[2]
Molecular Weight	271.29 g/mol	[2]
Melting Point	204-206 °C	[1]
Appearance	Yellow crystalline powder	N/A
Solubility	Insoluble in water; very soluble in alcohol, acetic acid.	[3] (for 4-nitrodiphenylamine)

Elemental Analysis

Element	Theoretical %
Carbon (C)	57.55
Hydrogen (H)	3.34
Nitrogen (N)	15.49
Oxygen (O)	11.79
Sulfur (S)	11.82

(Data derived from molecular formula)

Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic analysis of **Amoscanate** are provided below. These protocols are based on standard analytical techniques and can be adapted for specific instrumentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol:

- **Sample Preparation:** Prepare a stock solution of **Amoscanate** in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mg/mL. From the

stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 AU).

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample from 200 to 800 nm. Use the solvent as a blank for baseline correction.
- Analysis: Identify the wavelength of maximum absorbance (λ_{max}).

Expected Data:

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
Data Not Available	Data Not Available	Data Not Available

Infrared (IR) Spectroscopy

Experimental Protocol:

- Sample Preparation: For solid-state analysis, mix a small amount of **Amoscanate** with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm^{-1} .
- Analysis: Identify the characteristic absorption peaks for the functional groups present in **Amoscanate**.

Expected Characteristic IR Absorption Peaks:

Functional Group	Characteristic Absorption (cm ⁻¹)	Expected Appearance
N-H Stretch (secondary amine)	3300 - 3500	Medium, sharp
Aromatic C-H Stretch	3000 - 3100	Medium to weak, sharp
Isothiocyanate (-N=C=S) Stretch	2000 - 2275	Strong, sharp, characteristic
Aromatic C=C Stretch	1450 - 1600	Medium to weak, multiple bands
Nitro (NO ₂) Asymmetric Stretch	1500 - 1570	Strong
Nitro (NO ₂) Symmetric Stretch	1300 - 1370	Strong
C-N Stretch	1250 - 1350	Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Amoscanate** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
- Analysis: Determine the chemical shifts (δ), coupling constants (J), and integration for all signals.

Predicted ¹H NMR Spectral Data:

Proton	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic Protons	7.0 - 8.5	Multiplets	8H
Amine Proton (N-H)	9.0 - 10.0	Singlet (broad)	1H

Predicted ^{13}C NMR Spectral Data:

Carbon	Chemical Shift (δ , ppm)
Aromatic Carbons	110 - 150
Isothiocyanate Carbon (-N=C=S)	125 - 140 (often broad)

Note: The isothiocyanate carbon signal can be broad and difficult to observe due to quadrupolar relaxation of the adjacent nitrogen atom.

Mass Spectrometry (MS)

Experimental Protocol:

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Data Acquisition:** Acquire the full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.
- **Analysis:** Identify the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and characterize the fragmentation pattern.

Expected Mass Spectrometry Data:

Ion	m/z
[M]	271.04
[M+H] ⁺	272.05
[M-H] ⁻	270.03

Predicted Fragmentation Pattern:

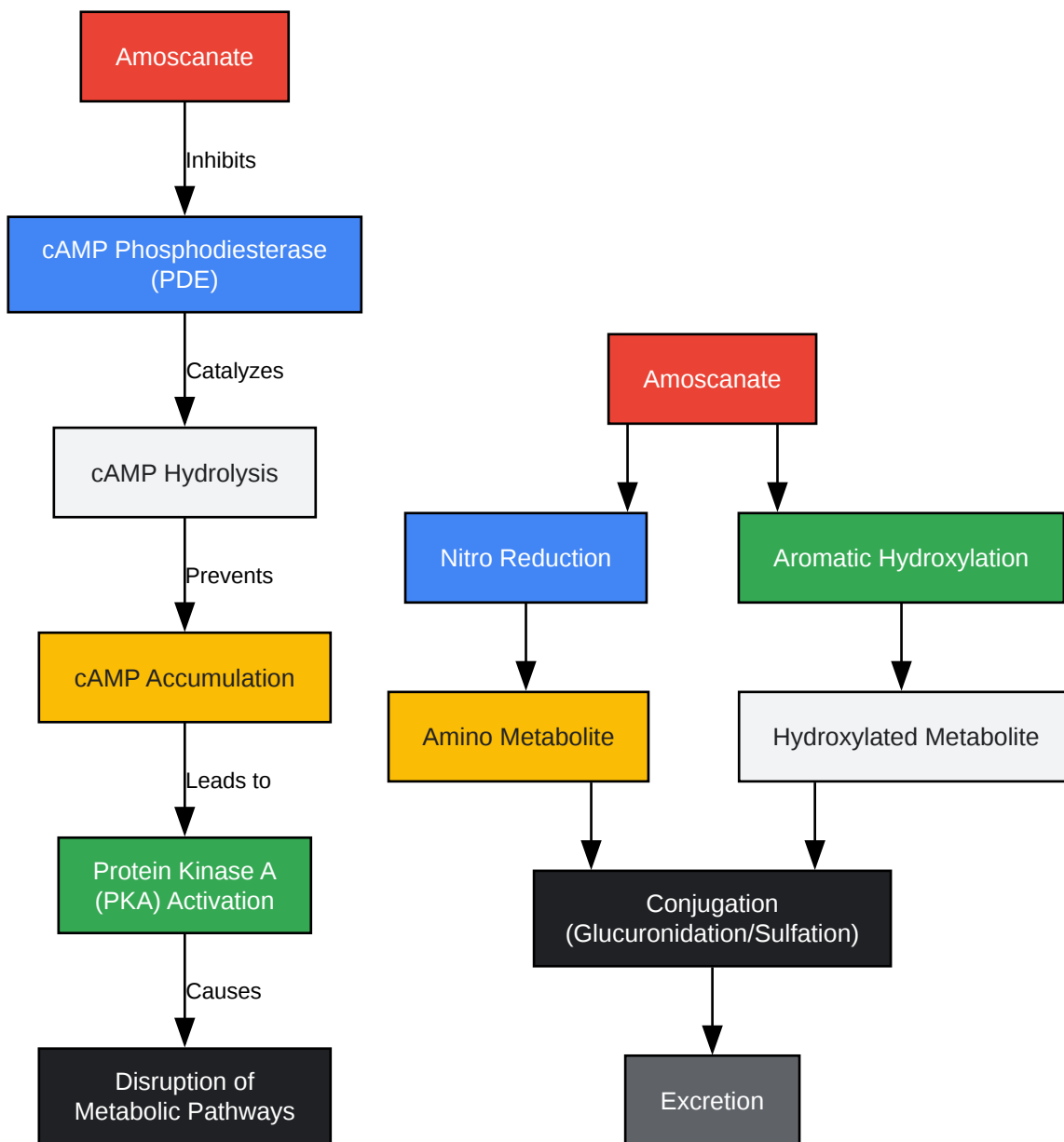
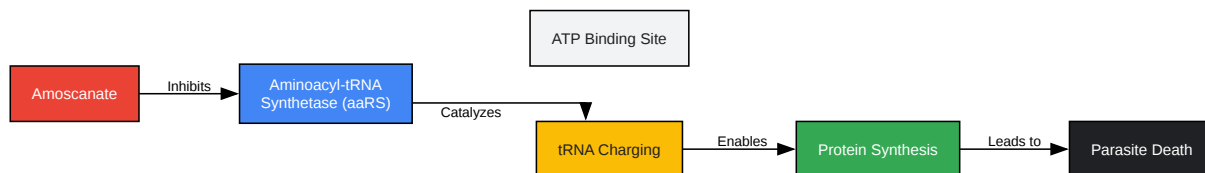
The fragmentation of **Amoscanate** is expected to involve cleavage of the C-N bond between the two aromatic rings and fragmentation of the isothiocyanate and nitro groups.

Proposed Mechanisms of Action

The anthelmintic activity of **Amoscanate** is believed to be multifactorial. Two primary mechanisms have been proposed: the inhibition of aminoacyl-tRNA synthetases and the inhibition of cyclic AMP phosphodiesterases.

Inhibition of Aminoacyl-tRNA Synthetase

Amoscanate and its derivatives have been shown to inhibit aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis in the parasite. This inhibition is proposed to be competitive with respect to ATP.



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